3-Fluoro-4-hydroxybenzenesulfonyl chloride
CAS No.: 1026456-51-8
VCID: VC7227707
Molecular Formula: C6H4ClFO3S
Molecular Weight: 210.6
* For research use only. Not for human or veterinary use.

Description |
3-Fluoro-4-hydroxybenzenesulfonyl chloride is an organic compound characterized by a sulfonyl chloride group attached to a fluorinated aromatic ring. It features a hydroxyl group and a fluorine atom at the 3 and 4 positions of the benzene ring, respectively. This unique combination of functional groups contributes to its distinct chemical properties and reactivity, making it valuable in various applications, including organic synthesis and medicinal chemistry. Synthesis and ApplicationsThe synthesis of 3-fluoro-4-hydroxybenzenesulfonyl chloride typically involves several steps, which may vary depending on the desired yield and purity. This compound is primarily used in medicinal chemistry due to its ability to form covalent bonds with nucleophilic amino acid residues, influencing enzyme activity and protein function. Synthesis OverviewThe synthesis often starts with readily available precursors and involves reactions such as chlorosulfonation and fluorination. The specific conditions and reagents used can affect the yield and purity of the final product. Applications in Medicinal Chemistry3-Fluoro-4-hydroxybenzenesulfonyl chloride is recognized for its potential as a pharmacological agent. Its electrophilic nature allows it to react with nucleophilic sites on proteins, leading to modifications that can alter protein function. This property has been exploited in research aimed at understanding enzyme inhibition mechanisms and protein-ligand interactions. Research FindingsStudies involving 3-fluoro-4-hydroxybenzenesulfonyl chloride have focused on its interactions with various biomolecules. The compound's ability to modify proteins makes it useful in drug design and development, particularly for targeting specific biological pathways. Biological ActivityThe biological activity of 3-fluoro-4-hydroxybenzenesulfonyl chloride is attributed to its ability to interact with enzymes and proteins. It can form covalent bonds with nucleophilic amino acid residues, which may influence enzyme activity and protein function. Comparison with Similar CompoundsSeveral compounds share structural similarities with 3-fluoro-4-hydroxybenzenesulfonyl chloride, including:
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CAS No. | 1026456-51-8 | ||||||||||
Product Name | 3-Fluoro-4-hydroxybenzenesulfonyl chloride | ||||||||||
Molecular Formula | C6H4ClFO3S | ||||||||||
Molecular Weight | 210.6 | ||||||||||
IUPAC Name | 3-fluoro-4-hydroxybenzenesulfonyl chloride | ||||||||||
Standard InChI | InChI=1S/C6H4ClFO3S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3,9H | ||||||||||
Standard InChIKey | OCMICEQTJLURFM-UHFFFAOYSA-N | ||||||||||
SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)F)O | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 10465732 | ||||||||||
Last Modified | Apr 15 2024 |
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